![molecular formula C15H15N3OS B2390615 N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)propionamide CAS No. 528862-99-9](/img/structure/B2390615.png)

N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)propionamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

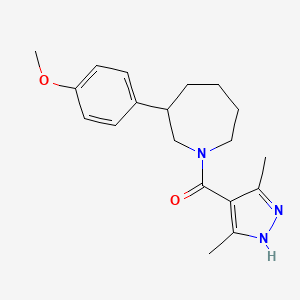

The synthesis of similar compounds has been reported in the literature. For instance, some imidazo[2,1-b]thiazole derivatives have been synthesized by reaction of 1-(2-amino-4-methylthiazol-5-yl)ethanone or ethyl 2-amino-4-methylthiazole-5-carboxylate with α-bromo aralkyl ketones (phenacyl bromides) in the presence of polyethylene glycol-400 (PEG-400) under Microwave Irradiation (MWI) at 300 W .Molecular Structure Analysis

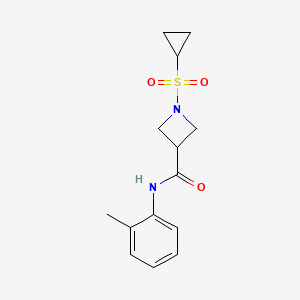

The molecular structure of N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)propionamide is characterized by a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Applications De Recherche Scientifique

Synthesis and Evaluation of Antimicrobial Agents

- Antimicrobial Activity of Thiazole Derivatives : A study synthesized a series of thiazole derivatives and evaluated their antimicrobial activity against various bacterial and fungal strains. Some synthesized molecules demonstrated potent antimicrobial effects, surpassing those of reference drugs. This indicates the potential of thiazole compounds, including those with imidazo[2,1-b]thiazolyl groups, in developing new antimicrobial agents (Bikobo et al., 2017).

Anticancer Research

- FLT3 Inhibitors for Cancer Treatment : Research into 6-phenylimidazo[2,1-b]thiazole derivatives led to the discovery of compounds with potent activity against FLT3-dependent acute myeloid leukemia (AML) cell lines. This suggests that similar compounds could be valuable in targeted cancer therapies (Lin et al., 2015).

Synthesis and Application in Organic Chemistry

- Chemoselective Thionation-Cyclization : A study reported an efficient route to synthesize thiazoles via chemoselective thionation-cyclization of enamides, mediated by Lawesson's reagent. This demonstrates the utility of thiazole compounds in organic synthesis and potential applications in creating biologically active molecules (Kumar et al., 2013).

Mécanisme D'action

Target of Action

It is suggested that the compound exhibitsantidiabetic, anti-inflammatory, and antitumor activities . This suggests that it may interact with multiple targets involved in these biological processes.

Mode of Action

Given its reportedantidiabetic, anti-inflammatory, and antitumor activities , it can be inferred that the compound interacts with its targets to modulate these biological processes

Biochemical Pathways

Considering its reported biological activities , it is likely that the compound influences pathways related to inflammation, glucose metabolism, and cell proliferation . The downstream effects of these pathway modulations would be context-dependent and could include altered immune responses, changes in blood glucose levels, and modifications to cell growth and division.

Result of Action

Given its reportedantidiabetic, anti-inflammatory, and antitumor activities , it can be inferred that the compound induces changes at the molecular and cellular levels that contribute to these effects. This could include alterations to signaling pathways, changes in gene expression, or direct interactions with cellular proteins.

Propriétés

IUPAC Name |

N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3OS/c1-3-14(19)16-12-6-4-11(5-7-12)13-8-18-10(2)9-20-15(18)17-13/h4-9H,3H2,1-2H3,(H,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMDHAIBCKPUMJN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)propionamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide](/img/structure/B2390534.png)

![4-(2-ethoxybenzyl)-1-((3-methoxybenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2390537.png)

![1,3-Dihydrobenzo[c]isothiazole-6-carboxylic acid 2,2-dioxide](/img/structure/B2390541.png)

![4-butoxy-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2390549.png)

![2-[(2-Chlorophenyl)sulfanyl]-1-morpholino-1-ethanone](/img/structure/B2390550.png)

![5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B2390552.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-(naphthalen-1-yl)acetamide](/img/structure/B2390553.png)